2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
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Overview
Description
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring.
Mechanism of Action
Target of Action
Oxadiazoles, the core structure of this compound, have been recognized for their high therapeutic values and are known to target a variety of diseases .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms depending on the disease condition .
Biochemical Pathways
Oxadiazoles have been found to influence a variety of biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of oxadiazoles have been studied, and they are known to exhibit favorable pharmacokinetic profiles .
Result of Action
Oxadiazoles have been found to exhibit a variety of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor antioxidant properties .
Action Environment
The action of oxadiazoles can be influenced by various factors, including the chemical environment, the presence of other compounds, and the physiological conditions of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like ethanol and catalysts such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of oxadiazole derivatives with additional functional groups.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activities.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms have different pharmacological properties.
Uniqueness: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its combined oxadiazole and piperidine rings, which confer a distinct set of biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVSJICLWLOTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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